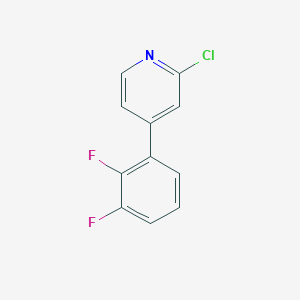

2-Chloro-4-(2,3-difluorophenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6ClF2N |

|---|---|

Molecular Weight |

225.62 g/mol |

IUPAC Name |

2-chloro-4-(2,3-difluorophenyl)pyridine |

InChI |

InChI=1S/C11H6ClF2N/c12-10-6-7(4-5-15-10)8-2-1-3-9(13)11(8)14/h1-6H |

InChI Key |

TXQMQCUMNXFBDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 2,3 Difluorophenyl Pyridine

Retrosynthetic Analysis of 2-Chloro-4-(2,3-difluorophenyl)pyridine: Strategic Bond Disconnections and Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For a molecule like this compound, the most logical and strategic bond disconnection is the carbon-carbon (C-C) bond between the pyridine (B92270) ring and the 2,3-difluorophenyl group. bham.ac.ukresearchgate.net This disconnection corresponds to a known and reliable reaction type, primarily a transition metal-catalyzed cross-coupling reaction. ias.ac.inamazonaws.com

This primary disconnection leads to two key synthons: a 4-position activated 2-chloropyridine (B119429) and a 2,3-difluorophenyl metallic or organometallic species.

Synthon A: 2-Chloropyridine electrophile (e.g., 2-chloro-4-iodopyridine, 2-chloro-4-bromopyridine, or 2-chloro-4-pyridyl triflate).

Synthon B: 2,3-Difluorophenyl nucleophile (e.g., 2,3-difluorophenylboronic acid or its esters for Suzuki-Miyaura coupling, or a 2,3-difluorophenylzinc halide for Negishi coupling).

A secondary set of disconnections involves the formation of the 2-chloropyridine ring itself. This can be envisioned by disconnecting the C-N and other C-C bonds of the ring, suggesting a cyclization strategy from acyclic precursors. lakotalakes.com For instance, the pyridine ring can be constructed from α,β-unsaturated ketones and an ammonia (B1221849) source, as in the Hantzsch synthesis, although this is a more complex route for this specific substitution pattern. lakotalakes.com A more direct approach involves the functionalization of a pre-existing pyridine ring, such as the chlorination of a pyridine-N-oxide derivative. wikipedia.orggoogle.com

Classical Synthetic Routes to this compound and its Analogs

Classical synthetic methods for forming the 2-chloropyridine core often involve multi-step sequences starting from readily available pyridine derivatives. One common historical approach is the transformation of 2-aminopyridines into 2-chloropyridines via a Sandmeyer-type reaction. google.com This involves diazotization of the amino group with a nitrite (B80452) source in hydrochloric acid, followed by decomposition to install the chlorine atom. However, yields can be moderate, and the reaction often produces 2-hydroxypyridines as significant byproducts. google.com

Another well-established route is the chlorination of 2-pyridones or pyridine-N-oxides using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). wikipedia.orgprepchem.com For example, 4-cyanopyridine-N-oxide can be converted to 2-chloro-4-cyanopyridine (B57802) using POCl₃. chemicalbook.com Similarly, isonicotinic acid N-oxide can be transformed into 2-chloro-4-pyridinecarboxylic acid. prepchem.com These methods provide a reliable way to generate the 2-chloropyridine scaffold, which can then be subjected to further reactions, such as cross-coupling, to introduce the 4-aryl substituent.

The synthesis of the 4-arylpyridine moiety itself, before chlorination, could also be considered a classical approach. However, direct arylation at the C-4 position of pyridine is often challenging due to the electronic nature of the ring.

Modern Catalytic Approaches in the Formation of the this compound Core

The formation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and mild reaction conditions. nih.gov

Suzuki-Miyaura Coupling: This is one of the most widely used methods for synthesizing biaryl compounds. nih.gov The reaction couples an organoboron reagent with an organic halide. nih.gov For the synthesis of the target molecule, this would involve reacting a 2-chloro-4-halopyridine (e.g., 2-chloro-4-bromopyridine) with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst and a base. The reactivity of the halide at the C-4 position follows the order I > Br > Cl. nih.gov

Negishi Coupling: The Negishi coupling is another powerful tool that utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. wikipedia.org The synthesis would involve the reaction between a 2-chloro-4-halopyridine and a pre-formed (2,3-difluorophenyl)zinc halide. Nickel catalysts can also be employed, though palladium catalysts generally offer higher yields and broader substrate scope. wikipedia.orgorganic-chemistry.org

Below is a table summarizing typical catalytic systems for these transformations.

| Coupling Reaction | Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | 2-Chloro-4-bromopyridine | 2,3-Difluorophenylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | Dioxane, Toluene/H₂O | Good to Excellent |

| Suzuki-Miyaura | 2-Chloro-4-iodopyridine | 2,3-Difluorophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, Cs₂CO₃ | DME, THF | Good to Excellent |

| Negishi | 2-Chloro-4-bromopyridine | (2,3-Difluorophenyl)zinc chloride | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | N/A | THF, DMF | Good to Excellent |

| Negishi | 2-Chloro-4-iodopyridine | (2,3-Difluorophenyl)zinc chloride | Ni(dppe)Cl₂ | dppe | N/A | THF | Good |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and enhance efficiency. rasayanjournal.co.in Key strategies include the use of safer solvents, energy-efficient reaction conditions, and alternative catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that can significantly shorten reaction times, reduce byproduct formation, and increase yields in organic synthesis. rasayanjournal.co.inresearchgate.netnih.gov Applying microwave heating to the palladium-catalyzed cross-coupling step can dramatically accelerate the reaction, often reducing reaction times from hours to minutes. nih.govmdpi.com

Alternative Solvents: Traditional syntheses often use volatile and hazardous organic solvents. rasayanjournal.co.in Green chemistry encourages the use of more environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inbiosynce.com For Suzuki-Miyaura reactions, using aqueous solvent systems or forming biphasic systems can simplify product separation and catalyst recycling. biosynce.com

Catalyst Alternatives: While palladium is highly effective, it is also a precious and costly metal. Research into using more abundant and less toxic metals, such as iron, as catalysts for cross-coupling and cyclization reactions is a key area of green chemistry. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of some substituted pyridines. rsc.org

One-Pot and Multicomponent Reactions (MCRs): Designing a synthesis where multiple steps are performed in a single reaction vessel (a one-pot reaction) or where multiple reactants combine in a single step (MCR) can reduce waste, save time, and minimize the need for purification of intermediates. rasayanjournal.co.inresearchgate.net A one-pot, four-component reaction under microwave irradiation has been successfully used to generate novel pyridine derivatives in high yields. researchgate.netnih.gov

Post-Synthetic Modifications and Derivatization Strategies for this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical modifications. The primary sites for derivatization are the chloro-substituent at the C-2 position and, to a lesser extent, the other positions on the pyridine and phenyl rings.

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This allows for the displacement of the chloride by a wide range of nucleophiles to create a diverse library of derivatives.

Common derivatization reactions include:

Amination: Reaction with primary or secondary amines, often under Buchwald-Hartwig amination conditions (using a palladium catalyst), to form 2-amino-4-arylpyridines.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a strong base (e.g., sodium hydride) to yield 2-alkoxy or 2-aryloxy pyridines.

Thiolation: Displacement of the chloride with thiolates to produce 2-thioether derivatives. Pyrithione, a related compound, is formed from the displacement of chloride in 2-chloropyridine-N-oxide. wikipedia.org

Further Cross-Coupling: The C-Cl bond can itself undergo further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-based substituents at the 2-position, although this is generally more challenging than with C-Br or C-I bonds.

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Amination | R¹R²NH | 2-(Dialkylamino)-4-arylpyridine |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, ligand, base | 2-Amino-4-arylpyridine derivative |

| Alkoxylation | R-OH, NaH | 2-Alkoxy-4-arylpyridine |

| Thiolation | R-SH, base | 2-(Alkylthio)-4-arylpyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-arylpyridine |

Mechanistic Investigations of Key Transformations Involved in this compound Synthesis

The key transformation in the modern synthesis of this compound is the palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for both Suzuki-Miyaura and Negishi couplings proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. nih.govuni-muenchen.deyoutube.com

The catalytic cycle consists of three main steps: nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the 2-chloro-4-halopyridine to a low-valent Pd(0) complex (often coordinated to phosphine (B1218219) ligands). This step breaks the carbon-halogen bond and forms a new square planar Pd(II) intermediate, increasing the oxidation state of the metal from 0 to +2. nih.govyoutube.com The rate of this step is typically I > Br > Cl. wikipedia.org

Transmetalation: This is the characteristic step where the organic group is transferred from one metal to another. nih.gov

In the Suzuki-Miyaura reaction, the 2,3-difluorophenyl group is transferred from the boron atom of the organoboron reagent to the palladium center. This step requires activation by a base, which is believed to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻) that facilitates the transfer. researchgate.net This step displaces the halide from the palladium complex.

In the Negishi reaction, the 2,3-difluorophenyl group is transferred from the organozinc reagent to the Pd(II) center. core.ac.uk The exact nature of the transmetalating species can be complex, sometimes involving higher-order zincates. core.ac.uk

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the pyridine and difluorophenyl moieties) from the Pd(II) complex. This forms the final C-C bond of the product, this compound, and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.govyoutube.com For this step to occur, the two organic ligands must typically be in a cis orientation on the palladium center. youtube.com

Recent studies have provided deeper insights, showing that the cycle can be more complex than this simplified model suggests, with the formation and stability of intermediates being highly dependent on the specific ligands, substrates, and reaction conditions used. uni-muenchen.deresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 4 2,3 Difluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment of 2-Chloro-4-(2,3-difluorophenyl)pyridine

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A full assignment of this compound would involve a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the six protons on the two aromatic rings. The protons on the pyridine (B92270) ring (H-3, H-5, H-6) will exhibit distinct chemical shifts and coupling patterns. Due to the electron-withdrawing nature of the nitrogen atom and the chloro substituent, these protons will appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the difluorophenyl ring will also resonate in the aromatic region, with their shifts influenced by the fluorine substituents. Couplings between adjacent protons (³JHH) and longer-range couplings across the rings would be observed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atoms directly bonded to electronegative atoms (C-2 bonded to Cl and N; C-2' and C-3' bonded to F) are expected to be significantly deshielded. Carbons in the pyridine ring typically resonate between 120 and 155 ppm. The C-F couplings (¹JCF, ²JCF, etc.) will be a key feature, resulting in splitting of the signals for the carbons in the difluorophenyl ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the pyridine ring (H-5 with H-6) and within the difluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be crucial for establishing the connectivity between the two rings, for instance, by observing correlations from the pyridine protons (H-3, H-5) to the carbons of the difluorophenyl ring, and vice-versa.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift increments. Actual experimental values may vary.

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| 2 | C | 152-155 | - |

| 3 | C-H | 7.2-7.4 (¹H), 122-125 (¹³C) | ¹H: Doublet or singlet-like |

| 4 | C | 145-148 | - |

| 5 | C-H | 7.3-7.5 (¹H), 121-124 (¹³C) | ¹H: Doublet of doublets |

| 6 | C-H | 8.3-8.5 (¹H), 150-153 (¹³C) | ¹H: Doublet |

| 1' | C | 130-133 | Triplet (due to C-F coupling) |

| 2' | C-F | 148-152 (dd, ¹JCF ≈ 250 Hz) | - |

| 3' | C-F | 150-154 (dd, ¹JCF ≈ 250 Hz) | - |

| 4' | C-H | 7.2-7.4 (¹H), 125-128 (¹³C) | ¹H: Multiplet |

| 5' | C-H | 7.4-7.6 (¹H), 129-132 (¹³C) | ¹H: Multiplet |

| 6' | C-H | 7.1-7.3 (¹H), 118-121 (¹³C) | ¹H: Multiplet |

Mass Spectrometry (MS) Techniques in the Analysis of this compound and its Metabolites

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₆ClF₂N, with a monoisotopic mass of approximately 225.0159 g/mol .

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 225. A key feature would be the isotopic pattern for the chlorine atom, resulting in a signal at m/z 227 with an intensity approximately one-third of the M⁺ peak. ulethbridge.ca

Common fragmentation pathways for this molecule would likely involve:

Loss of a chlorine atom: [M-Cl]⁺, leading to a fragment at m/z 190.

Cleavage of the C-C bond between the rings: This could result in ions corresponding to the chloropyridyl cation ([C₅H₃ClN]⁺, m/z 112) or the difluorophenyl cation ([C₆H₃F₂]⁺, m/z 113).

Loss of HCN from the pyridine ring: A common fragmentation for pyridines, which could occur after initial fragmentation steps. miamioh.edu

Metabolite analysis, typically performed using "softer" ionization techniques like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS), would focus on identifying products of biotransformation. Expected metabolic reactions include oxidation (hydroxylation) of the aromatic rings, leading to an increase in mass by 16 Da, or potential dechlorination and subsequent hydration.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z (approx.) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 225/227 | [C₁₁H₆ClF₂N]⁺ (Molecular Ion) | - |

| 190 | [C₁₁H₆F₂N]⁺ | Loss of •Cl |

| 113 | [C₆H₃F₂]⁺ | Inter-ring cleavage |

| 112 | [C₅H₃ClN]⁺ | Inter-ring cleavage |

Vibrational Spectroscopy (Infrared and Raman) Applied to this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com The spectra are complementary and serve as a molecular fingerprint.

Expected IR and Raman Bands:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: The stretching vibrations of the pyridine and benzene (B151609) rings are expected to produce a series of characteristic bands in the 1400-1610 cm⁻¹ region. researchgate.net

C-F stretching: Strong C-F stretching absorptions are characteristic and typically appear in the 1100-1300 cm⁻¹ range. The presence of two C-F bonds would likely result in complex bands in this region.

C-Cl stretching: The C-Cl stretch is expected in the lower frequency region, typically between 600-800 cm⁻¹.

Ring breathing and deformation modes: The pyridine ring breathing mode is often a strong, sharp band in the Raman spectrum around 990-1030 cm⁻¹. researchgate.net Various out-of-plane (OOP) C-H bending modes appear in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium / Strong |

| Aromatic C=C/C=N stretch | 1400 - 1610 | Strong / Strong |

| C-F stretch | 1100 - 1300 | Very Strong / Medium |

| Pyridine ring breathing | 990 - 1030 | Medium / Very Strong |

| C-H out-of-plane bend | 700 - 900 | Strong / Weak |

| C-Cl stretch | 600 - 800 | Strong / Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions are π → π* transitions associated with the conjugated systems of the pyridine and phenyl rings. mdpi.com

The spectrum is expected to show strong absorption bands in the UV region, likely below 300 nm. The main absorption bands would correspond to the π → π* transitions of the substituted pyridine and benzene chromophores. The conjugation between the two rings, although potentially limited by steric hindrance causing a non-planar arrangement, would typically lead to a bathochromic (red) shift compared to the individual, unsubstituted parent rings. Weaker n → π* transitions, associated with the lone pair of electrons on the nitrogen atom, may also be present but are often obscured by the more intense π → π* bands.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

While a crystal structure for this compound is not publicly available, a successful analysis would determine:

Molecular Conformation: The dihedral angle between the planes of the pyridine and difluorophenyl rings would be precisely measured. This angle is a critical parameter, as it dictates the extent of electronic conjugation between the two rings.

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-Cl, C-F, C-N, C-C) and angles would confirm the molecular geometry and could reveal subtle electronic effects of the substituents.

Crystal Packing: The analysis would show how the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as π-π stacking or halogen bonding that stabilize the solid-state structure.

Studies on related 4-phenylpyridine (B135609) derivatives often show significant twisting between the aromatic rings due to steric hindrance from the protons at the 3,5-positions of the pyridine ring and the ortho-protons of the phenyl ring. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Aspects of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. sketchy.comkhanacademy.orgpharmaguideline.comlibretexts.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the molecule (if the rings are co-planar) or can achieve a symmetric conformation through rotation around the central C-C bond. Because it is achiral, it does not have an enantiomer and will not exhibit optical activity. sketchy.comlibretexts.org Therefore, its CD and ORD spectra would be null, showing no signal. A CD signal could only be induced if the molecule were complexed with a chiral host molecule or dissolved in a chiral solvent, thereby placing it in an asymmetric environment.

Computational and Theoretical Investigations of 2 Chloro 4 2,3 Difluorophenyl Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions of 2-Chloro-4-(2,3-difluorophenyl)pyridine

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like this compound, DFT could be employed to predict a variety of its characteristics. These calculations could determine the molecule's optimized geometry, detailing bond lengths and angles.

Furthermore, the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), could be elucidated. This information is crucial for predicting the molecule's reactivity, stability, and potential reaction mechanisms. Spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, can also be simulated. These theoretical spectra are invaluable for interpreting experimental data and confirming the compound's structure.

Table 1: Potential Applications of Quantum Chemical Calculations for this compound

| Parameter | Description |

| Optimized Geometry | Prediction of the most stable 3D arrangement of atoms. |

| Electronic Properties | Calculation of dipole moment, polarizability, and molecular electrostatic potential. |

| Frontier Orbitals | Determination of HOMO-LUMO energy gap to infer chemical reactivity and kinetic stability. |

| Spectroscopic Data | Simulation of IR, Raman, and NMR spectra to aid in experimental characterization. |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility. By simulating the molecule's movements in different environments (e.g., in a vacuum or in a solvent), researchers could identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might change its shape to interact with other molecules, such as biological targets. The analysis of torsional angles between the pyridine (B92270) and difluorophenyl rings would be a key aspect of such a study.

Molecular Docking Studies to Investigate Ligand-Protein Interactions of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. These studies could hypothetically identify potential biological targets for this compound and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies are often presented as a scoring function that estimates the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies for this compound Derivatives

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties, respectively. If a set of derivatives of this compound with measured biological activity were available, a QSAR model could be developed. Such a model could identify the key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that govern the activity of these compounds. This would be instrumental in designing new, more potent analogs. Similarly, QSPR models could be developed to predict properties like solubility or boiling point for related compounds.

Cheminformatics and Data Mining Approaches for the Study of this compound Analogs

Cheminformatics and data mining techniques involve the analysis of large chemical databases to identify trends and relationships. For this compound, these approaches could be used to search for structurally similar compounds with known biological activities or properties. This could provide initial hypotheses about the potential applications of this compound. Furthermore, by analyzing large datasets of related pyridine derivatives, it might be possible to build predictive models for various properties or to identify novel synthetic routes.

Biological and Pharmacological Research Paradigms of 2 Chloro 4 2,3 Difluorophenyl Pyridine

In Vitro Receptor Binding and Enzyme Inhibition Studies of 2-Chloro-4-(2,3-difluorophenyl)pyridine and its Analogs

The biological potential of pyridine (B92270) derivatives is often first elucidated through in vitro assays that measure their ability to bind to specific receptors or inhibit enzyme activity. These studies are crucial for identifying initial leads and understanding the molecular interactions that drive their pharmacological effects. For instance, various pyridine analogs have been evaluated for their inhibitory activity against a range of enzymes and receptors.

Analogs of this compound have been investigated as inhibitors of several key biological targets. For example, studies on chloro-substituted pyridine squaramates have identified them as inhibitors of Deoxyribonuclease I (DNase I). ddg-pharmfac.net In one study, compound 3a , 3-(((6-Chloropyridin-3-yl)methyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione, demonstrated an IC50 value of 43.82 ± 6.51 μM against DNase I, marking it as a potent inhibitor. ddg-pharmfac.net Its analog, compound 3b , showed weaker activity with an IC50 of 106.60 ± 11.27 μM. ddg-pharmfac.net

Similarly, thieno[2,3-b]pyridine (B153569) analogues have been screened for their inhibitory effects on eukaryotic elongation factor-2 kinase (eEF2-K), a target in cancer research. nih.gov Modifications around the thienopyridine core were found to be critical for activity, with the most active compound in the series showing an IC50 of 170 nM against eEF2-K in vitro. nih.gov

Furthermore, research into dual inhibitors has explored 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives for their ability to target both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Certain derivatives in these studies achieved significant dual inhibition, with IC50 values in the sub-micromolar range against both kinases. nih.gov The table below summarizes inhibitory activities of representative pyridine analogs against various enzymes.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| 3-(((6-Chloropyridin-3-yl)methyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione (3a) | DNase I | 43.82 ± 6.51 μM |

| (6-Chloro-4-methylpyridin-3-yl)amino analog (3b) | DNase I | 106.60 ± 11.27 μM |

| Thieno[2,3-b]pyridine analog (Compound 34) | eEF2-K | 170 nM |

| Pyridine Derivative (Compound 10b) | EGFR | 0.161 µM |

| Pyridine Derivative (Compound 10b) | VEGFR-2 | 0.209 µM |

| Pyridine Derivative (Compound 2a) | EGFR | 0.141 µM |

| Pyridine Derivative (Compound 2a) | VEGFR-2 | 0.195 µM |

Mechanistic Exploration of Cellular Activity of this compound in Defined Cell Lines

Understanding the effects of a compound at the cellular level is a critical step in pharmacological research. Studies involving defined cell lines help to elucidate the mechanisms through which a compound exerts its biological effects, such as inhibiting cell growth or inducing cell death. Pyridine derivatives have been extensively evaluated for their cytotoxic and antiproliferative activities across a variety of human cancer cell lines.

For instance, novel pyridine-thiazole hybrid molecules have demonstrated significant cytotoxic effects. mdpi.com Compound 3 in one such study, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, showed potent activity against the HL-60 human promyelocytic leukemia cell line with an IC50 of 0.57 µM. mdpi.com Importantly, this compound displayed selectivity, with an IC50 greater than 50 µM in pseudo-normal human cell lines, suggesting a potential therapeutic window. mdpi.com

The antiproliferative activity of 2-chloro-quinazoline derivatives has also been investigated, with some compounds showing potent growth inhibition against a panel of 60 cancer cell lines. nih.gov Compound 16a from this series exhibited strong anticancer activity against leukemia, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov Similarly, compound 16c showed significant antiproliferative effects on HCT-116 (colon), U251 (CNS), LOX IMVI (melanoma), and MCF7 (breast) cancer cell lines. nih.gov

Mechanistic studies often involve analyzing the cell cycle. A 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative, compound 7 , was found to induce cell cycle arrest at the S phase in the Caco-2 colorectal adenocarcinoma cell line. nih.gov Treatment with this compound at its IC50 value (7.83 μM) markedly increased the proportion of cells in the S phase from 31.18% to 42.07%. nih.gov Furthermore, this compound induced a significant apoptotic effect, with the percentage of apoptotic cells rising to 42.35% compared to 1.92% in control cells. nih.gov

Identification and Characterization of Specific Biological Targets Modulated by this compound

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and for rational drug design. For pyridine-based compounds, a variety of biological targets have been identified, often through a combination of in vitro screening and in silico modeling.

Key targets for anticancer pyridine derivatives include protein kinases like EGFR and VEGFR-2, which are crucial regulators of cell proliferation and angiogenesis in tumors. nih.gov The design of dual inhibitors targeting both receptors is a promising strategy, as blocking both pathways can lead to enhanced anticancer activity. nih.gov The pharmacophoric features identified for EGFR and VEGFR-2 inhibitors often include a flat heteroaromatic ring (like pyridine) to bind the adenine (B156593) binding pocket, a hydrophobic head, and hydrogen bond donors/acceptors. nih.gov

Another identified target is the enzyme DNase I. Chloro-substituted pyridine squaramates have been shown to inhibit this enzyme, which plays a role in various cellular processes. ddg-pharmfac.net Eukaryotic elongation factor-2 kinase (eEF2-K) has also been identified as a target for thieno[2,3-b]pyridine analogues, which is relevant for cancer therapy. nih.gov

The constitutive androstane (B1237026) receptor (CAR, NR1I3), a nuclear receptor involved in hepatic functions, has been identified as a target for certain imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov These compounds were found to directly activate human CAR in nanomolar concentrations, suggesting a potential therapeutic application in metabolic or liver diseases. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives and Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features required for interaction with the biological target.

For pyridine derivatives, SAR studies have revealed several important trends. In a series of 1,4-dihydropyridine (B1200194) derivatives, it was found that ester groups at the 3- and 5-positions of the ring are most effective for activity. researchgate.net The presence of an aryl group at the 4-position is a basic requirement for optimal activity, and the type and position of substituents on this phenyl group significantly affect receptor-binding. researchgate.net

In the development of thieno[2,3-b]pyridine analogues as eEF2-K inhibitors, modifications to different regions of the lead molecule were explored. nih.gov A critical finding was that a ring fusion adjacent to the nitrogen on the thienopyridine core was crucial for potent inhibitory activity. nih.gov

SAR studies on chloro-substituted pyridine squaramates as DNase I inhibitors showed that the position of the linker on the pyridine moiety influences activity. ddg-pharmfac.net A substituent at the 3-position of the pyridine ring was found to be more favorable for activity compared to a substituent at the 4-position. ddg-pharmfac.net

For pyrazole-based pyridine derivatives, SAR analysis indicated that dihydropyrazole derivatives were more active than their pyrazole (B372694) counterparts against cancer cell lines. nih.gov Furthermore, the nature of substituents on various rings significantly impacted the antiproliferative activity. nih.govmdpi.com For example, substitution with a p-bromophenyl group on the thiazole (B1198619) ring of certain pyrazoline-thiazole derivatives increased their antifungal and antituberculosis activities. mdpi.com

Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Settings for this compound

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical animal models are vital for evaluating a compound's potential as a drug candidate. PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies relate the drug concentration to its pharmacological effect.

For a potent and selective p38α MAP kinase inhibitor, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govsci-hub.st-triazolo[4,3-a]pyridine (Compound 1 ), pharmacokinetic properties were characterized in rats, dogs, and monkeys. sci-hub.st Following intravenous administration, the compound exhibited low volumes of distribution. sci-hub.st Systemic plasma clearance was low in monkeys and rats and moderate in dogs, resulting in plasma half-lives ranging from 1 to 5 hours. sci-hub.st The compound showed moderate to high oral bioavailability in all species tested. sci-hub.st

In another study, the in vivo pharmacokinetic profile of a 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative (Compound 9 ) in rats indicated high plasma clearance (CLp = 118 mL/min/kg) and a short half-life (t1/2 = 20 min). nih.gov For analogs of 2-chloro-2'-deoxyadenosine, pharmacokinetic modeling after subcutaneous or intravenous administration in humans was performed. h-och.chnih.gov A two-compartment model best described the plasma concentration data, with a terminal half-life of approximately 6.7 hours. nih.gov The bioavailability was found to be identical between the two administration routes. h-och.ch

The table below presents selected pharmacokinetic parameters for related pyridine derivatives from preclinical studies.

| Compound | Species | Parameter | Value |

|---|---|---|---|

| Compound 1 (p38α inhibitor) | Rat | Bioavailability | 30-65% |

| Dog | Bioavailability | 87% | |

| Monkey | Bioavailability | 40% | |

| Compound 9 (mGluR2 Ligand) | Rat | Plasma Clearance (CLp) | 118 mL/min/kg |

| Half-life (t1/2) | 20 min | ||

| 2-chloro-2'-deoxyadenosine | Human | Half-life (β-phase) | 6.7 ± 2.5 h |

| Volume of Distribution | 9.2 ± 5.4 L/kg |

Development and Validation of Biological Assays for this compound Characterization

The characterization of any biologically active compound relies on the development and validation of robust biological assays. ipqpubs.com These assays must be fit for their intended purpose, whether for screening, determining potency, or elucidating mechanism of action. ipqpubs.com

A common assay used to evaluate the cytotoxic activity of compounds like pyridine derivatives is the MTT assay. ddg-pharmfac.net This colorimetric method measures cell viability by assessing the metabolic activity of mitochondrial succinate (B1194679) dehydrogenase in living cells. ddg-pharmfac.net

For enzyme inhibitors, specific assays are developed to measure the reduction in enzyme activity. For instance, the inhibitory properties of squaramates towards DNase I were evaluated by spectrophotometrically measuring the formation of acid-soluble nucleotides at 260 nm. ddg-pharmfac.net Similarly, a stopped-flow CO2 hydrase assay is used to assess the inhibition of carbonic anhydrase isoforms. mdpi.com

The development of such assays involves several critical steps. biopharminternational.com This includes determining the science that generates a measurable signal indicating biological activity, establishing a dose-response relationship, and developing a reference standard for calculating relative potency. biopharminternational.com Validation of the assay is also crucial and is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.net This ensures the assay is accurate, precise, specific, and robust. For example, a liquid chromatography-tandem mass spectrometric (LC/MS/MS) method was developed and validated for the trace analysis of a genotoxic impurity related to pyridine compounds, demonstrating the rigor required in analytical support for pharmaceutical development. researchgate.net

Based on the comprehensive search, there is currently no publicly available scientific literature or patent documentation detailing the specific applications and research areas outlined for the compound This compound .

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, as no research findings or data exist in the public domain for the following topics related to this specific compound:

Emerging Applications and Interdisciplinary Research of 2 Chloro 4 2,3 Difluorophenyl Pyridine

Patent Landscape Analysis and Intellectual Property

Searches for this compound did not yield any relevant results in established scientific databases, academic journals, or patent repositories. This suggests that "2-Chloro-4-(2,3-difluorophenyl)pyridine" may be a novel or proprietary compound not yet described in published research, or it may be an intermediate that has not been the subject of dedicated study in these specific fields.

Future Perspectives and Research Gaps for 2 Chloro 4 2,3 Difluorophenyl Pyridine

Unexplored Synthetic Avenues and Methodological Advancements for 2-Chloro-4-(2,3-difluorophenyl)pyridine

The synthesis of 2-chloro-4-arylpyridines is often achieved through transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling have proven effective for the formation of C-C bonds between pyridine (B92270) and aryl moieties. However, the exploration of alternative and potentially more efficient synthetic routes for this compound remains a significant area for future research.

Unexplored Synthetic Strategies:

Direct C-H Arylation: A more atom-economical approach would be the direct C-H arylation of 2-chloropyridine (B119429) at the C4 position with 1,2-difluorobenzene. This would circumvent the need for pre-functionalized starting materials like boronic acids, although challenges in regioselectivity would need to be addressed.

Novel Catalyst Systems: While palladium catalysts are commonly employed, the investigation of other transition metals such as nickel or copper could offer advantages in terms of cost and reactivity. The development of novel ligands could also enhance catalyst performance and expand the substrate scope. numberanalytics.com

Flow Chemistry: The application of continuous flow technologies for the synthesis could lead to improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a modern and sustainable approach for forging C-C bonds, potentially offering milder reaction conditions for the synthesis of this compound.

A comparative table of potential synthetic advancements is presented below.

| Methodological Advancement | Potential Advantages | Key Research Challenges |

| Direct C-H Arylation | Increased atom economy, reduced synthetic steps | Regioselectivity control, harsh reaction conditions |

| Novel Catalyst Systems (Ni, Cu) | Lower cost, potentially different reactivity/selectivity | Catalyst stability and efficiency, ligand design |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Initial setup cost, optimization of flow parameters |

| Photoredox Catalysis | Mild reaction conditions, sustainable energy source | Substrate scope, quantum yield optimization |

Advancements in transition-metal-catalyzed cyclization and cross-coupling procedures continue to offer new routes to functionalized pyridine derivatives. researchgate.netdntb.gov.ua

Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding of this compound

Computational chemistry offers powerful tools to elucidate the structural, electronic, and reactive properties of molecules, thereby guiding experimental design. For this compound, a combination of computational methods can provide a deeper mechanistic understanding.

Computational Approaches and Their Applications:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. This information is crucial for understanding its stability and reactivity. Furthermore, DFT can model reaction pathways for its synthesis, helping to identify transition states and calculate activation energies, thus optimizing reaction conditions.

Molecular Docking: To explore the potential biological activity, molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as enzymes or receptors. nih.govnih.gov This can help in identifying potential therapeutic applications.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of intramolecular and intermolecular interactions, providing insights into the forces that govern its crystal packing and interactions with biological macromolecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or within a biological membrane, offering insights into its conformational flexibility and transport properties. nih.gov

The integration of these computational techniques can accelerate the discovery process by prioritizing synthetic targets and providing a rational basis for understanding the molecule's properties.

Identification of Novel Biological Pathways and Therapeutic Modalities for this compound (Pre-clinical Focus)

Substituted pyridines are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. nih.govresearchgate.net The unique combination of a chloropyridine and a difluorophenyl moiety in this compound suggests several avenues for preclinical investigation.

Potential Therapeutic Areas and Research Focus:

Kinase Inhibition: Many pyridine-containing compounds are known to be potent kinase inhibitors, a class of drugs widely used in oncology. acs.org The difluorophenyl group can engage in specific interactions within the ATP-binding pocket of kinases. Screening this compound against a panel of kinases could reveal novel anticancer targets.

Antimicrobial Activity: Halogenated aromatic compounds often exhibit antimicrobial properties. Investigating the activity of this compound against a range of pathogenic bacteria and fungi could lead to the development of new anti-infective agents. researchgate.net

Ion Channel Modulation: The electronegative fluorine atoms and the polar pyridine ring could interact with ion channels, which are important targets for neurological and cardiovascular diseases. Electrophysiological studies could assess the compound's effect on various ion channels.

Enzyme Inhibition: Beyond kinases, this compound could be a potential inhibitor of other enzymes implicated in disease, such as proteases or metabolic enzymes. nih.gov

The table below outlines potential preclinical research directions.

| Therapeutic Area | Rationale | Suggested Preclinical Assays |

| Oncology | Pyridine scaffold is common in kinase inhibitors. | Kinase inhibition assays, cell proliferation assays in cancer cell lines. |

| Infectious Diseases | Halogenated aromatics often have antimicrobial activity. | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi. |

| Neurology | Potential for ion channel modulation. | Patch-clamp electrophysiology on neuronal ion channels. |

| Metabolic Diseases | Potential as an enzyme inhibitor. | Enzyme activity assays for relevant metabolic enzymes. |

Opportunities for Interdisciplinary Collaborations in this compound Research

The multifaceted potential of this compound necessitates a collaborative research approach, integrating expertise from various scientific disciplines.

Potential Interdisciplinary Collaborations:

Medicinal Chemistry and Structural Biology: Collaboration between medicinal chemists synthesizing analogs of this compound and structural biologists determining their co-crystal structures with target proteins can facilitate structure-based drug design.

Computational Chemistry and Experimental Chemistry: A strong synergy between computational chemists predicting properties and reaction outcomes and experimental chemists validating these predictions can significantly accelerate the research and development process.

Pharmacology and Toxicology: Pharmacologists can investigate the in vitro and in vivo efficacy of the compound in disease models, while toxicologists can assess its safety profile, which is crucial for any potential therapeutic agent.

Materials Science: Functionalized pyridines can have applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as ligands for metal-organic frameworks (MOFs). Collaboration with material scientists could uncover novel non-biological applications.

Such interdisciplinary efforts will be pivotal in fully realizing the scientific and potentially commercial value of this compound and its derivatives.

Q & A

Q. Key Factors :

- Catalyst Loading : Higher Pd concentrations (0.5–1 mol%) improve yield but may increase impurities.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction aqueous workup to remove traces .

- Temperature : Reflux conditions (~80–100°C) accelerate coupling but must balance with thermal stability of the boronic acid.

Advanced: How can computational methods model the electronic effects of the 2,3-difluorophenyl substituent to predict reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for analyzing electronic effects:

Geometry Optimization : Use a basis set (e.g., 6-31G*) to optimize the molecular structure.

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., the chlorine-bearing C2 position) due to the electron-withdrawing nature of the 2,3-difluorophenyl group .

Activation Energy Calculation : Compare energy barriers for NAS at C2 vs. C4 positions.

Q. Example Findings :

- The C2 chlorine is more susceptible to NAS due to conjugation with the pyridine ring’s nitrogen, further activated by the adjacent difluorophenyl group.

- Contradiction Analysis : If experimental data shows unexpected regioselectivity, reevaluate solvent effects or non-covalent interactions (e.g., π-stacking) not captured in gas-phase DFT .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : The pyridine ring protons (e.g., H3, H5) show deshifting due to electron-withdrawing groups.

- ¹⁹F NMR : Distinct signals for ortho and meta fluorines (δ ~ -140 to -150 ppm) confirm substitution pattern .

- IR Spectroscopy : C-Cl stretch (~550–600 cm⁻¹) and C-F stretches (~1200–1100 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and isotopic patterns for Cl/F .

Q. Challenges :

- Signal Splitting : Fluorine atoms cause complex splitting in ¹H NMR; use deuterated DMSO-d₆ to simplify spectra.

Advanced: How do solvent polarity and protic/aprotic environments affect NAS kinetics on this compound?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, accelerating NAS. For example, reaction rates with piperidine increase 5-fold in DMF vs. ethanol .

- Protic Solvents (MeOH, H₂O) : Hydrogen bonding reduces nucleophile activity, slowing reactions.

- Kinetic Studies : Conduct time-resolved UV-Vis or LC-MS monitoring under varied conditions.

Q. Data Interpretation :

- If experimental rates deviate from DFT predictions, consider solvent-specific stabilization of intermediates or side reactions (e.g., hydrolysis of the chloro group in aqueous media).

Advanced: What strategies mitigate dehalogenation side reactions during catalytic cross-coupling of this compound?

Methodological Answer:

- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- Additives : Borane-pyridine complexes stabilize palladium intermediates, reducing undesired C-Cl cleavage .

- Low-Temperature Phases : Perform reactions at 0–25°C to minimize thermal degradation.

Q. Validation :

- Monitor reaction progress via TLC or GC-MS. Post-reaction, use ¹⁹F NMR to confirm retention of difluorophenyl groups.

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Ligand Design : The compound’s electron-deficient pyridine core serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or JAK2).

- Probe Synthesis : Fluorine atoms enable ¹⁸F labeling for PET imaging studies .

- SAR Studies : Systematic substitution at C2 and C4 positions evaluates bioactivity trends .

Advanced: How does the steric and electronic profile of the 2,3-difluorophenyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Electronic Effects : The difluorophenyl group is meta-directing due to its electron-withdrawing nature, directing EAS to the pyridine’s C5 position.

- Steric Hindrance : Ortho fluorines create steric bulk, disfavoring substitution at adjacent sites.

- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives, confirmed by X-ray crystallography .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Waste Disposal : Halogenated waste must be segregated and processed via incineration.

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How can contradictions between computational predictions and experimental reactivity be resolved?

Methodological Answer:

- Multiscale Modeling : Combine DFT with molecular dynamics (MD) to account for solvation and entropy effects .

- In Situ Spectroscopy : Use Raman or IR to detect transient intermediates not modeled in simulations.

- Error Analysis : Compare functional performance (e.g., B3LYP vs. PBE0) to identify systematic biases .

Advanced: What role does the 2,3-difluorophenyl group play in modulating the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability.

- Metabolic Stability : The difluorophenyl group resists oxidative metabolism by CYP450 enzymes, prolonging half-life .

- Validation : Conduct in vitro microsomal assays to compare metabolic rates with non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.